

# Phase 1 Clinical Trial of BMS-816336: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-BMS-816336 |           |
| Cat. No.:            | B10819835      | Get Quote |

Despite the completion of the Phase 1 clinical trial for the  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) inhibitor, BMS-816336 (NCT00979368), specific quantitative results, including detailed safety and pharmacokinetic data, are not publicly available. The trial, which assessed the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects, has been marked as "complete," yet no formal results have been posted on clinical trial registries or published in peer-reviewed literature.

This technical guide provides a comprehensive overview of the available information on BMS-816336, focusing on its mechanism of action, preclinical data, and the planned design of its initial human trial.

### **Executive Summary**

BMS-816336 is a potent and highly selective inhibitor of  $11\beta$ -HSD1, an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, BMS-816336 was investigated as a potential therapeutic agent for metabolic disorders. Preclinical studies demonstrated promising activity, and a Phase 1 trial (NCT00979368) was conducted to evaluate its safety and pharmacokinetic profile in humans. While qualitative statements from secondary sources suggest the drug was "well-tolerated," the absence of published quantitative data prevents a detailed analysis of its clinical performance.

## Mechanism of Action: 11β-HSD1 Inhibition







BMS-816336 functions by selectively inhibiting the  $11\beta$ -HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Within these tissues,  $11\beta$ -HSD1 catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol. Elevated intracellular cortisol levels are associated with various metabolic dysfunctions, including insulin resistance and central obesity. By inhibiting  $11\beta$ -HSD1, BMS-816336 aims to reduce local cortisol concentrations in target tissues, thereby ameliorating the downstream metabolic consequences without altering systemic cortisol levels.

### **Signaling Pathway**

The mechanism of action of BMS-816336 is centered on the modulation of the glucocorticoid signaling pathway at the tissue level. The following diagram illustrates the targeted pathway.









Click to download full resolution via product page

 To cite this document: BenchChem. [Phase 1 Clinical Trial of BMS-816336: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819835#phase-1-clinical-trial-results-for-bms-816336]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com